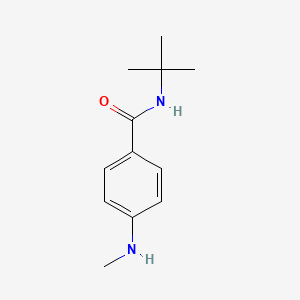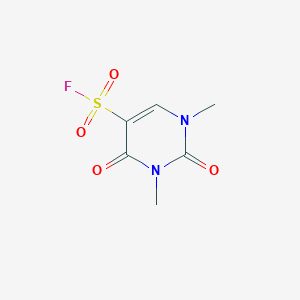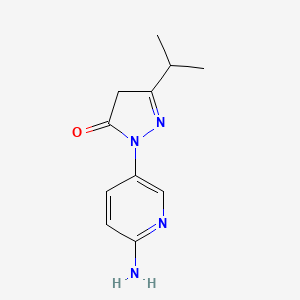
1-(6-Aminopyridin-3-yl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Aminopyridin-3-yl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one is a heterocyclic compound that features a pyrazolone core with an aminopyridine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Aminopyridin-3-yl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one typically involves the following steps:
Formation of the pyrazolone core: This can be achieved by the condensation of hydrazine with a β-keto ester under acidic or basic conditions.
Introduction of the aminopyridine substituent: This step involves the nucleophilic substitution of the pyrazolone core with 6-aminopyridine, often facilitated by a coupling reagent such as EDCI or DCC.
Final modifications: Additional steps may include purification and crystallization to obtain the final product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(6-Aminopyridin-3-yl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrazolone derivatives.
Substitution: The aminopyridine moiety can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogenating agents, alkylating agents, and acylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aminopyridine moiety.
Scientific Research Applications
1-(6-Aminopyridin-3-yl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, analgesic, and antimicrobial properties.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(6-Aminopyridin-3-yl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-(6-Aminopyridin-3-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one
- 1-(6-Aminopyridin-3-yl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one
- 1-(6-Aminopyridin-3-yl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-4-one
Uniqueness
1-(6-Aminopyridin-3-yl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the aminopyridine and pyrazolone moieties makes it a valuable scaffold for further functionalization and application in various fields.
Properties
Molecular Formula |
C11H14N4O |
|---|---|
Molecular Weight |
218.26 g/mol |
IUPAC Name |
2-(6-aminopyridin-3-yl)-5-propan-2-yl-4H-pyrazol-3-one |
InChI |
InChI=1S/C11H14N4O/c1-7(2)9-5-11(16)15(14-9)8-3-4-10(12)13-6-8/h3-4,6-7H,5H2,1-2H3,(H2,12,13) |
InChI Key |
OHPHZNQCFPDNHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN(C(=O)C1)C2=CN=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



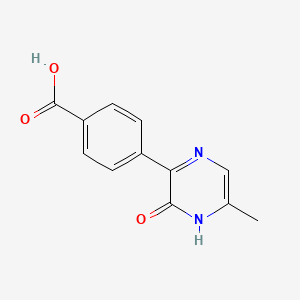


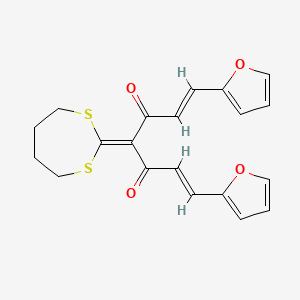
![4-{2-[(4-Bromophenyl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13217788.png)


![Hexahydro-2H-cyclopenta[b]furan-3a-amine](/img/structure/B13217794.png)
